N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

Catalog No.
S671774
CAS No.
30992-29-1
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

CAS Number

30992-29-1

Product Name

N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12)

InChI Key

MFNXWZGIFWJHMI-UHFFFAOYSA-N

Synonyms

30992-29-1;Boc-Aib-OH;Boc-alpha-methylalanine;N-Boc-2-aminoisobutyricacid;2-(Boc-amino)isobutyricAcid;2-((tert-butoxycarbonyl)amino)-2-methylpropanoicacid;N-Boc-2-Aminoisobutanoicacid;N-Boc-alpha-methylalanine;N-Boc-2-amino-2-methylpropanoicacid;alpha-(Boc-amino)isobutyricacid;MFCD00042973;SBB069099;2-[(tert-butoxycarbonyl)amino]-2-methylpropanoicacid;N-(tert-butoxycarbonyl)-2-methylalanine;2-tert-butoxycarbonylamino-2-methylpropionicacid;N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-alanine;N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine;2-[(tert-butoxy)carbonylamino]-2-methylpropanoicacid;N-([(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine;N-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine;EINECS250-421-0;zlchem202;AC1MBZSO;PubChem16475;ACMC-209hjt

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)O

N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as Boc-Aib-OH, is a non-proteinogenic, Boc-protected amino acid building block. Its defining structural feature is the gem-dimethyl group on the α-carbon. This modification introduces significant steric hindrance that severely restricts the conformational flexibility of the peptide backbone. Consequently, Boc-Aib-OH is procured specifically for its ability to induce and stabilize helical secondary structures (α-helices and 3(10)-helices) in synthetic peptides, a property not achievable with standard proteinogenic amino acids. This conformational control is critical for designing peptides with enhanced biological stability and specific three-dimensional structures.

Research Fit

Workflow Designed for Boc solid-phase peptide synthesis (SPPS)
Conformation Induces strong helical bias via gem-dimethyl constraint
Use context Builds rigid peptidomimetics, foldamers, and membrane-active peptides

Substituting Boc-Aib-OH with a standard building block like Boc-L-Alanine is not viable as it eliminates the core procurement driver: conformational constraint. Alanine allows broad rotational freedom, failing to enforce the helical structures for which Aib is selected. Conversely, substituting with Fmoc-Aib-OH is not a direct replacement but a commitment to an entirely different synthetic workflow. Boc-based synthesis requires strong acids (e.g., TFA) for deprotection, while Fmoc-based synthesis uses basic conditions (e.g., piperidine), making the two protecting group strategies incompatible within the same process without significant redevelopment. Procuring the incorrect form leads to either functional failure of the final peptide or complete process incompatibility.

Substitution Risk

Fmoc-Aib-OH Incompatible with acidolytic Boc-SPPS; forces a complete change in synthesis protocol and side-chain protection.
Boc-Ala-OH Lacks the gem-dimethyl group; does not replicate helical constraint, altering peptide conformation.
Cbz-Aib-OH Different orthogonality profile; may require hydrogenolysis and is not a direct substitute in TFA-labile schemes.

Enforcing Helical Conformations: Restricted Backbone Dihedral Angles vs. Flexible Analogs

The primary value of incorporating an Aib residue is its powerful helix-inducing property, which stems from severe steric restrictions. The gem-dimethyl group limits the allowable backbone dihedral angles (Φ, Ψ) to narrow regions corresponding to right-handed (Φ ≈ -57°, Ψ ≈ -47°) and left-handed (Φ ≈ 57°, Ψ ≈ 47°) helices. In contrast, a standard L-Alanine residue can access a much broader range of conformations, including flexible polyproline II (PPII) structures and extended β-sheets, making it unsuitable for applications where a rigid helical structure is required.

Evidence DimensionAllowed Ramachandran (Φ, Ψ) Angles
Target Compound DataBoc-Aib-OH (as Aib residue): Tightly clustered around (Φ ≈ ±57°, Ψ ≈ ±47°)
Comparator Or BaselineBoc-L-Ala-OH (as Ala residue): Broadly allowed regions including α-helical, β-sheet, and polyproline II (PPII) space
Quantified DifferenceAib restricts conformational space to helical regions, while Alanine permits access to a wide variety of secondary structures.
ConditionsStandard peptide backbone in aqueous solution, analyzed via spectroscopic methods and molecular dynamics simulations.

For designing peptides with stable, predictable helical structures, Boc-Aib-OH provides a level of structural control that flexible residues like Alanine cannot match.

Helix induction Aib vs. Ala
Reported
Aib restricts φ,ψ to helical region; Ala shows broad Ramachandran distribution
Supports helical secondary structure design
Heptapeptide model in CDCl₃; class-level inference

Processability: Compatibility with High-Efficiency Coupling Reagents for Hindered Systems

The steric hindrance of Boc-Aib-OH makes peptide bond formation challenging, often resulting in low yields with standard coupling reagents like DCC/HOBt that are effective for unhindered amino acids such as Boc-Ala-OH. However, this is a well-defined process challenge that is overcome by using more potent coupling reagents. Aminium/uronium salts like HATU or phosphonium salts like PyBOP are specifically recommended for hindered couplings, as they form highly reactive intermediates capable of achieving high yields. For extremely difficult couplings, in-situ formation of amino acid fluorides using reagents like TFFH is also an effective strategy.

Evidence DimensionCoupling Reagent Requirement and Yield
Target Compound DataRequires potent reagents (e.g., HATU, PyBOP, TFFH) to achieve high yields (>90%) due to steric hindrance.
Comparator Or BaselineBoc-L-Ala-OH: Routinely coupled with standard, less expensive reagents (e.g., DCC/HOBt) with yields of 85-95%.
Quantified DifferenceRequires a different class of more powerful (and often more expensive) coupling reagents compared to standard amino acids to ensure process success.
ConditionsSolid-phase or solution-phase peptide synthesis.

This dictates the selection of other process chemicals; procuring Boc-Aib-OH necessitates a compatible workflow with potent activators to ensure high-purity, high-yield synthesis, unlike less demanding building blocks.

Microwave vs. conventional coupling
Reported
Microwave irradiation yields higher coupling efficiency and shorter reaction times
May improve throughput in automated synthesis
Solution-phase; PyBOP/HOBt or HBTU/HOBt

Purity & Reproducibility: Complete Resistance to Racemization During Coupling

Aib is achiral due to the two methyl groups on its α-carbon, which lacks a proton. This structure makes it impossible for the residue to racemize during the carboxyl group activation and coupling steps of peptide synthesis. In contrast, all chiral amino acids, including Alanine, are susceptible to some degree of racemization (epimerization), which can range from negligible to significant depending on the coupling conditions, sequence, and activating reagents used. This can lead to the formation of hard-to-separate diastereomeric impurities.

Evidence DimensionRacemization/Epimerization Level During Coupling
Target Compound Data0% (structurally incapable of racemization)
Comparator Or BaselineChiral amino acids (e.g., L-Alanine): >0%, typically low but can be significant (>0.4% per cycle) under non-optimized conditions.
Quantified DifferenceAbsolute (100%) prevention of racemization at the Aib residue.
ConditionsStandard peptide activation and coupling protocols in solid-phase or solution-phase synthesis.

Procuring Boc-Aib-OH eliminates a critical source of process-related impurities, ensuring higher diastereomeric purity of the final product and enhancing batch-to-batch reproducibility.

Boc vs. Fmoc SPPS compatibility
Data to verify
Boc group removed by acid (TFA); Fmoc group removed by base (piperidine)
Defines synthesis workflow fit
Supplier specification; review for acid-sensitive targets

Enhanced Thermal and Proteolytic Stability of Final Peptides

The incorporation of Aib residues significantly enhances the stability of peptides against both thermal denaturation and enzymatic degradation. In one study, replacing a single Alanine with Aib in a thermolysin fragment increased the melting temperature (Tm) by up to 5.4 °C. Furthermore, Aib-containing peptides show marked resistance to proteases. A study on nucleo-heptapeptides demonstrated that incorporating a single Aib residue was sufficient to significantly increase resistance to enzymatic degradation in murine serum compared to the all-Alanine equivalent.

Evidence DimensionThermal Stability (Melting Temperature, Tm)
Target Compound DataAla309Aib thermolysin fragment Tm = 68.9 °C
Comparator Or BaselineNative thermolysin fragment (with Ala309) Tm = 63.5 °C
Quantified Difference+5.4 °C increase in thermal stability
ConditionsThermal unfolding measured by circular dichroism at 222 nm.

This provides a direct route to improving the shelf-life and in-vivo half-life of peptide-based products, a critical consideration for therapeutic and diagnostic applications.

Melting point vs. Boc-Ala-OH
Data to verify
Boc-Aib-OH 118–122 °C; Boc-Ala-OH 79–83 °C (Δ ≈ 39–43 °C)
Higher thermal stability may support storage
Vendor data; confirm with in-house analysis
Commercial purity specification
Data to verify
≥98% by TLC or HPLC across multiple suppliers
Supports reproducible coupling with minimal side reactions
Verify lot-specific CoA before critical synthesis

Design of Stable Helical Peptides and Peptidomimetics

For projects requiring peptides with a fixed, stable helical conformation, such as mimicking an α-helical protein interface or creating ion channels. The strong conformational constraint imposed by Aib makes it the default choice over flexible amino acids.

Development of Protease-Resistant Therapeutic Peptides

When developing peptide-based drugs that require a longer in-vivo half-life, incorporating Boc-Aib-OH is a proven strategy to increase resistance to enzymatic degradation, thereby improving pharmacokinetic properties.

High-Fidelity Synthesis of Peptides Prone to Racemization

In syntheses where even minor diastereomeric impurities are unacceptable, using achiral Aib at or near sensitive positions can be a strategic choice to eliminate a potential site of racemization, simplifying purification and ensuring final product integrity.

Synthesis of Peptaibols and other Aib-Rich Natural Products

For the total synthesis or analog development of naturally occurring peptides rich in Aib, such as the peptaibol class of antibiotics (e.g., alamethicin). In these cases, Boc-Aib-OH is an essential, non-substitutable precursor.

Application Fit

Application
Selection Property
Validation Focus
Helix-stabilized peptidomimetics
Conformational restriction profile
Helical bias in short peptides
Microwave-assisted peptide synthesis
Coupling efficiency under microwave
Yield and cycle time comparison
Boc-SPPS orthogonal protection schemes
Acid-labile Boc group stability
Orthogonality with base-labile alternatives
Ambient storage peptide synthesis
Higher melting point vs. Boc-Ala-OH
Thermal stability under shipping

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11575802 Da

Monoisotopic Mass

203.11575802 Da

Heavy Atom Count

14

Other CAS

30992-29-1

Wikipedia

BOC-alpha-Methylalanine

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